molecular formula C4H6N2O2 B11773722 (1H-Imidazol-2-yl)methanediol

(1H-Imidazol-2-yl)methanediol

Cat. No.: B11773722
M. Wt: 114.10 g/mol
InChI Key: PLQNDYUMLMVFCX-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-yl)methanediol is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are significant due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)methanediol typically involves the reaction of imidazole derivatives with formaldehyde under controlled conditions. One common method includes the use of 2-lithio-1H-imidazole derivatives, which react with formaldehyde to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (1H-Imidazol-2-yl)methanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into imidazole-2-methanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

(1H-Imidazol-2-yl)methanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-yl)methanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

  • (1H-Imidazol-2-yl)methanol
  • (1H-Imidazol-2-yl)acetic acid
  • (1H-Imidazol-2-yl)ethanol

Comparison: (1H-Imidazol-2-yl)methanediol is unique due to its specific hydroxyl group configuration, which imparts distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

1H-imidazol-2-ylmethanediol

InChI

InChI=1S/C4H6N2O2/c7-4(8)3-5-1-2-6-3/h1-2,4,7-8H,(H,5,6)

InChI Key

PLQNDYUMLMVFCX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(O)O

Origin of Product

United States

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